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Compound of Interest

1-(Cyclopropylcarbonyl)piperidin-
Compound Name: 4
-one

cat. No.: B1285367

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-
(Cyclopropylcarbonyl)piperidin-4-one, a heterocyclic compound of interest in medicinal
chemistry and drug discovery. This document details its physicochemical properties, potential
synthetic routes with experimental protocols, and explores its putative biological significance
based on the activities of structurally related compounds.

Core Compound Properties

1-(Cyclopropylcarbonyl)piperidin-4-one is a derivative of piperidin-4-one featuring a
cyclopropylcarbonyl group attached to the nitrogen atom. Its chemical structure combines the
rigid, three-membered cyclopropy! ring with the versatile piperidin-4-one scaffold, a common
motif in pharmacologically active molecules.[1][2]
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Property Value Source

Molecular Formula CoH13NO:2 --INVALID-LINK--

Molecular Weight 167.21 g/mol --INVALID-LINK--

CAS Number 63463-43-4 --INVALID-LINK--
Appearance Solid (predicted) General chemical knowledge
LogP (predicted) -0.52 --INVALID-LINK--

Synthesis and Experimental Protocols

The synthesis of 1-(Cyclopropylcarbonyl)piperidin-4-one is not explicitly detailed in publicly
available literature. However, based on standard organic chemistry principles and related
syntheses, two primary retrosynthetic pathways are proposed: the acylation of piperidin-4-one
with a cyclopropanecarbonyl derivative, or an amide coupling reaction between piperidin-4-one
and cyclopropanecarboxylic acid.

Method 1: Acylation of Piperidin-4-one

This approach involves the reaction of piperidin-4-one with an activated cyclopropanecarbonyl
species, such as cyclopropanecarbonyl chloride.

Experimental Protocol:

e Reaction Setup: To a solution of piperidin-4-one hydrochloride (1 equivalent) and a non-
nucleophilic base such as triethylamine or diisopropylethylamine (2.2 equivalents) in a
suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at O °C, add
cyclopropanecarbonyl chloride (1.1 equivalents) dropwise.

o Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-
4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

o Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution
of sodium bicarbonate.

o Extraction: Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.
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 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel.

Logical Workflow for Acylation Synthesis
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Caption: Synthetic workflow for the acylation of piperidin-4-one.

Method 2: Amide Coupling

This method involves the direct coupling of piperidin-4-one with cyclopropanecarboxylic acid
using a peptide coupling reagent.[3][4]

Experimental Protocol:

» Activation of Carboxylic Acid: In a round-bottom flask, dissolve cyclopropanecarboxylic acid
(1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF). Add a coupling
reagent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2
equivalents). Stir the mixture at room temperature for 15-30 minutes to form the activated
ester.[5]

» Amine Addition: To the activated carboxylic acid solution, add piperidin-4-one hydrochloride
(1 equivalent) and an additional equivalent of DIPEA.

» Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor
the reaction by TLC.

» Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract
with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium
sulfate, and concentrate. Purify the crude product by column chromatography.
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Logical Workflow for Amide Coupling
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Caption: Synthetic workflow for the amide coupling of piperidin-4-one.

Potential Biological Activity and Signaling Pathways

While no specific biological data for 1-(Cyclopropylcarbonyl)piperidin-4-one is readily
available, the piperidin-4-one scaffold is a well-established pharmacophore with a broad range
of biological activities, including anticancer and anti-HIV properties.[2] Furthermore, derivatives
of this core structure have been investigated as anti-inflammatory agents.[6]

Structurally related compounds containing a 1-(cyclopropylcarbonyl)piperazine moiety have
been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme
involved in DNA repair and a target in cancer therapy.[7] This suggests that 1-
(Cyclopropylcarbonyl)piperidin-4-one could serve as a scaffold for the development of novel
enzyme inhibitors.

Based on the known activities of related piperidine and piperine compounds, several signaling
pathways could be potentially modulated by 1-(Cyclopropylcarbonyl)piperidin-4-one or its
derivatives. These include:

» NF-kB Signaling Pathway: Piperidin-4-one analogs have been shown to inhibit the activation
of NF-kB, a key regulator of inflammation.

« MAPK/ERK Pathway: This pathway is involved in cell proliferation and survival, and some
piperidine derivatives have been found to modulate its activity.

» PI3K/Akt Signaling Pathway: This is another crucial pathway for cell survival and proliferation
that can be targeted by piperidine-containing compounds.
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» TGF-B/SMAD Signaling Pathway: This pathway is involved in fibrosis and cell growth, and its
modulation by piperine has been reported.

Hypothesized Signaling Pathway Interactions
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Caption: Potential signaling pathways modulated by the title compound.

Conclusion

1-(Cyclopropylcarbonyl)piperidin-4-one is a readily accessible synthetic intermediate with
significant potential for the development of novel therapeutic agents. Its structural similarity to
known bioactive molecules, particularly PARP inhibitors and other enzyme modulators, makes
it an attractive starting point for medicinal chemistry campaigns. Further investigation into its
specific biological targets and mechanism of action is warranted to fully elucidate its therapeutic
potential. The experimental protocols and workflows provided herein offer a solid foundation for
the synthesis and future exploration of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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